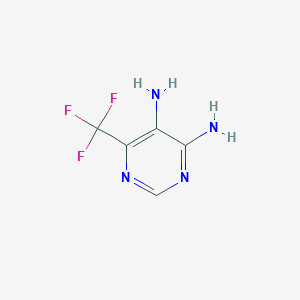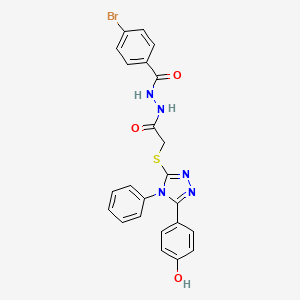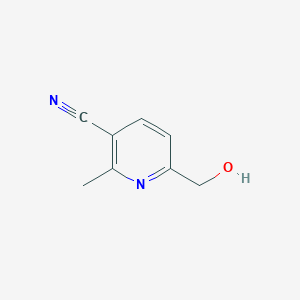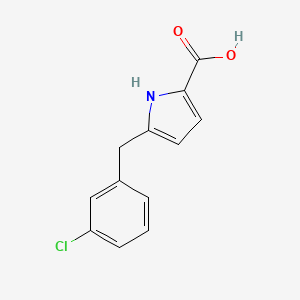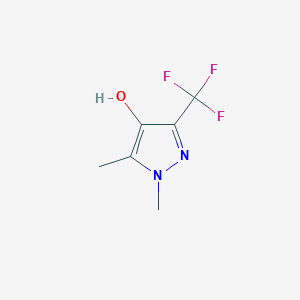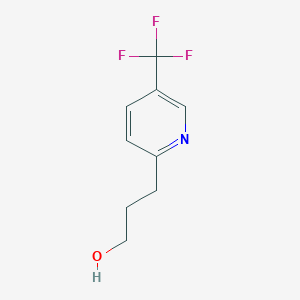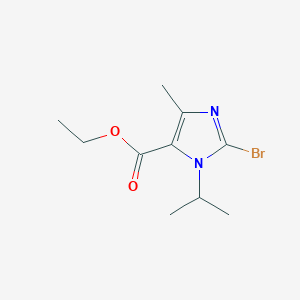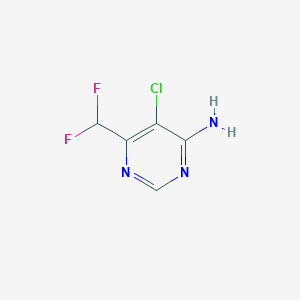
2,4-Difluoronicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Difluoronicotinamide is a chemical compound with the molecular formula C6H4F2N2O. It is a derivative of nicotinamide, where two hydrogen atoms in the pyridine ring are replaced by fluorine atoms at the 2 and 4 positions. This modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoronicotinamide typically involves the fluorination of nicotinamide derivatives. One common method is the direct fluorination of nicotinamide using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: For industrial-scale production, the process may involve multi-step synthesis starting from commercially available precursors. The steps include halogenation, amide formation, and subsequent purification. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific reaction environments to control the fluorination process.
化学反应分析
Types of Reactions: 2,4-Difluoronicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding fluorinated nicotinic acid derivatives.
Reduction: Reduction reactions can convert it to fluorinated pyridine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various fluorinated pyridine and nicotinic acid derivatives, which can be further utilized in different chemical syntheses.
科学研究应用
2,4-Difluoronicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
作用机制
The mechanism of action of 2,4-Difluoronicotinamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atoms enhance the compound’s binding affinity and specificity, making it a potent inhibitor. The pathways involved include those related to metabolic processes and signal transduction.
相似化合物的比较
- 2,4-Difluorobenzylamine
- 2,4-Difluorophenylmethanamine
- 2,4-Difluorobenzamide
Comparison: Compared to these similar compounds, 2,4-Difluoronicotinamide is unique due to its amide functional group attached to the fluorinated pyridine ring. This structural difference imparts distinct chemical reactivity and biological activity, making it more suitable for specific applications in medicinal chemistry and enzyme inhibition studies.
属性
分子式 |
C6H4F2N2O |
|---|---|
分子量 |
158.11 g/mol |
IUPAC 名称 |
2,4-difluoropyridine-3-carboxamide |
InChI |
InChI=1S/C6H4F2N2O/c7-3-1-2-10-5(8)4(3)6(9)11/h1-2H,(H2,9,11) |
InChI 键 |
ZOLFHQXOYMOQLG-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1F)C(=O)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


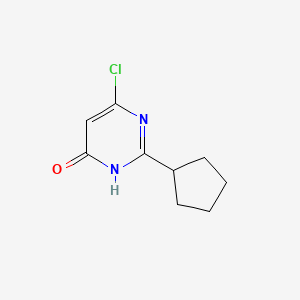
![tert-Butyl 2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11777163.png)
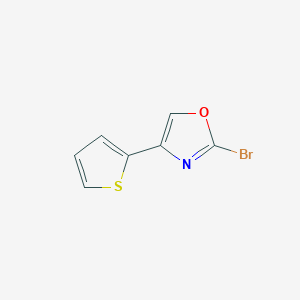
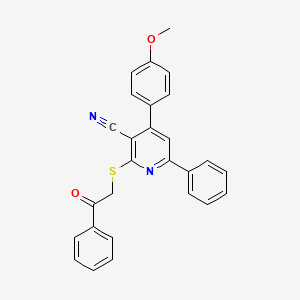
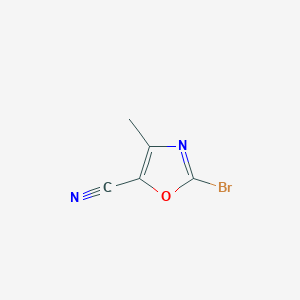
![3-Iodo-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B11777204.png)
